Home > Products > Screening Compounds P30226 > N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide
N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide -

N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide

Catalog Number: EVT-6108366
CAS Number:
Molecular Formula: C29H23N3O3S
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (Bicalutamide) []

    Compound Description: Bicalutamide is an oral medication used to treat prostate cancer. It functions as an anti-androgen, blocking the action of androgens in the body. []

    Relevance: While not structurally identical, Bicalutamide shares notable similarities with the target compound N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide. Both contain a sulfonamide group (-SO2NH-) linked to an aromatic ring system. Further, both incorporate a para-substituted methyl group on another aromatic ring, highlighting a potential common structural motif for biological activity. []

2. N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides []

    Compound Description: This series of sulfonamide derivatives was synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease. []

    Relevance: These compounds share the core sulfonamide structure with N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide. The variations in the substituents attached to the nitrogen of the sulfonamide group in this series could provide insights into structure-activity relationships relevant to the target compound. []

3. N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives []

    Compound Description: This series, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, belongs to various chemotypes, including N-acyl-α-amino acids and 4H-1,3-oxazol-5-ones. These compounds were evaluated for their antimicrobial, antioxidant, and toxicological properties. []

    Relevance: The presence of the sulfonyl group (-SO2-) connecting two aromatic rings is a significant structural feature shared with N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide. Although the target compound lacks the valine residue, exploring the biological activities of this series might offer insights into the effects of varying substituents around the sulfonyl moiety. []

4. N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) [, ]

    Compound Description: ABT-869 is a multitargeted receptor tyrosine kinase (RTK) inhibitor, demonstrating potent inhibition of VEGF and PDGF receptor families. It has shown oral activity and tumor growth inhibition in preclinical models. [] One side effect of ABT-869 is reversible hypertension. []

    Relevance: While ABT-869 differs significantly in its core structure from N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide, they both share the presence of a substituted phenyl ring linked to a nitrogen atom. Examining the structure-activity relationship studies of ABT-869 could potentially provide valuable insights into optimizing the target compound's properties. [, ]

5. 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid (4-[PBA]) []

    Compound Description: 4-[PBA] is a self-assembly monolayer material investigated for use in organic light-emitting devices (OLEDs). It has been studied using Raman spectroscopy and density functional theory calculations. []

    Relevance: 4-[PBA] exhibits a striking structural resemblance to a portion of N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide. Both compounds feature a central nitrogen atom linked to a phenyl ring and a 3-methylphenyl group. This similarity suggests that 4-[PBA] could be a potential building block or intermediate in the synthesis of the target compound or its analogs. []

6. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide []

    Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals a twisted central C—S(=O)2N(H)—C unit and a dihedral angle of 49.65° between the benzene rings. []

    Relevance: This compound is highly similar to N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide, differing only in the replacement of the 2-phenyl-4-quinolinecarboxamide group with a simple acetamide group. This makes it a very close analog and potentially a useful scaffold for understanding the core structure-activity relationships of the target compound. []

7. N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides [, ]

    Compound Description: This series of eight novel compounds was synthesized from ketopinic acid and various 4-aminobenzenesulfonamides. Preliminary bioassays indicated that these compounds possess varying degrees of fungicidal and herbicidal activities. [, ]

    Relevance: The shared presence of a sulfonamide group (-SO2NH-) attached to a phenyl ring, which is further linked to another cyclic structure (ketopinamide in these compounds, quinolinecarboxamide in the target), indicates a potential for similar biological activity. Studying the structure-activity relationships within this series might provide valuable insights into how modifications to the target compound could alter its properties. [, ]

8. 2-Phenyl-4-quinolinecarboxamides []

    Compound Description: This class of compounds functions as potent and selective non-peptide competitive antagonists for the human neurokinin-3 (hNK-3) receptor. Their development was driven by the need for effective tools to study the biological and pathological roles of the NK-3 receptor. []

    Relevance: N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide directly belongs to this class of compounds due to the 2-phenyl-4-quinolinecarboxamide moiety. Understanding the structure-activity relationship data for this class is crucial in predicting the target compound's potential interactions with the hNK-3 receptor and its potential pharmacological effects. []

9. (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) []

    Compound Description: NVP-LAQ824 is a potent inhibitor of human histone deacetylase (HDAC). It demonstrated antitumor activity in vivo and was selected for human clinical trials in 2002. []

    Relevance: NVP-LAQ824, while structurally distinct, shares a common motif with N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide in the form of a substituted phenyl ring connected to a nitrogen atom. This shared feature might contribute to similar binding interactions within biological targets, making the study of NVP-LAQ824 relevant to understanding the target compound's potential mechanisms. []

Properties

Product Name

N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide

IUPAC Name

N-[4-[(3-methylphenyl)sulfamoyl]phenyl]-2-phenylquinoline-4-carboxamide

Molecular Formula

C29H23N3O3S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C29H23N3O3S/c1-20-8-7-11-23(18-20)32-36(34,35)24-16-14-22(15-17-24)30-29(33)26-19-28(21-9-3-2-4-10-21)31-27-13-6-5-12-25(26)27/h2-19,32H,1H3,(H,30,33)

InChI Key

QRPLRNGQYWCLNH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.